molecular formula C7H12O B100951 2-Methyl-1,5-hexadien-3-ol CAS No. 17123-60-3

2-Methyl-1,5-hexadien-3-ol

Cat. No. B100951
CAS RN: 17123-60-3
M. Wt: 112.17 g/mol
InChI Key: RXPIKCXXXVLDLD-UHFFFAOYSA-N
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Description

2-Methyl-1,5-hexadien-3-ol is a chemical compound with the formula C7H12O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is a clear colorless to slightly yellow liquid .


Synthesis Analysis

1,5-Hexadien-3-ol is the starting reagent for the enantioselective synthesis of (+)-rogioloxepane A . It undergoes Sharpless kinetic resolution and ring-closing metathesis to yield nine-membered oxocene .


Molecular Structure Analysis

The molecular weight of 2-Methyl-1,5-hexadien-3-ol is 112.1696 . The IUPAC Standard InChI is InChI=1S/C7H12O/c1-4-5-7(8)6(2)3/h4,7-8H,1-2,5H2,3H3 .


Chemical Reactions Analysis

The key steps in the chemical reactions involving 1,5-Hexadien-3-ol include a Sharpless kinetic resolution and an asymmetric glycolate alkylation to establish the stereogenic centers adjacent to the ether linkage and a ring-closing metathesis reaction .


Physical And Chemical Properties Analysis

2-Methyl-1,5-hexadien-3-ol is a clear colorless to slightly yellow liquid . Its molecular weight is 112.1696 .

Safety And Hazards

When handling 2-Methyl-1,5-hexadien-3-ol, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-methylhexa-1,5-dien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-4-5-7(8)6(2)3/h4,7-8H,1-2,5H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPIKCXXXVLDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937934
Record name 2-Methylhexa-1,5-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,5-hexadien-3-ol

CAS RN

17123-60-3
Record name 2-Methyl-1,5-hexadiene-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017123603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylhexa-1,5-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Fleischacker, GF Woods - Journal of the American Chemical …, 1956 - ACS Publications
(3) KH Ou, ref. 2, dehydrated3-methyI-l, 5-hexadien-4-ol with sodium acid sulfate on pumice to yield probably impure 3-methyl-1, 3, 5-hexatriene. peratures led to increasing amounts of …
Number of citations: 19 pubs.acs.org
K Sota, T Amano, M Aida, A Hayashi… - … and Biological Chemistry, 1973 - jstage.jst.go.jp
In order to clarify what does the steric relation of the unsaturated side chain to the cyclopentenolone ring mean for insect toxicity, three isomers(XII, XIII and XIV) and the alkynyl analogue…
Number of citations: 6 www.jstage.jst.go.jp
LR Schmitz, TS Sorensen - Journal of the American Chemical …, 1980 - ACS Publications
The 2-bicyclo [2.1. 1] hexyl cations show thermodynamic and spectroscopic properties which are intermediate be-tween those found in 2-norbornyl cations on the one hand and …
Number of citations: 17 pubs.acs.org
CC Bodurow - 1984 - search.proquest.com
Addition of an alkoxy group to an olefin in the presence of palladium (II), carbon monoxide and an alcohol gives (beta)-methoxy esters. The intramolecular version of this reaction has …
Number of citations: 2 search.proquest.com
ED Dowdy - 1999 - search.proquest.com
Lanthanide metallocene complexes have been developed as powerful catalysts for olefin hydrogenation, hydrosilylation and hydroamination. When combined with the robust alkene …
Number of citations: 2 search.proquest.com
FJ LaRonde, MA Brook - Canadian journal of chemistry, 2003 - cdnsciencepub.com
Les complexes chiraux du bis-imidazole rhodium catalysent l'allylation des aldéhydes par l'allyltributylétain. On a préparé facilement le précatalyseur par réaction du N,N'-bis(N-méthyl-2…
Number of citations: 6 cdnsciencepub.com

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